molecular formula C11H10N2O2 B8742629 3-(4-Methoxyphenyl)pyrazin-2(1H)-one CAS No. 88066-91-5

3-(4-Methoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B8742629
CAS No.: 88066-91-5
M. Wt: 202.21 g/mol
InChI Key: AUESALVYBBUILD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound featuring a pyrazin-2(1H)-one core substituted at the 3-position with a 4-methoxyphenyl group. The methoxy substituent (-OCH₃) on the phenyl ring introduces electron-donating properties, influencing both the compound's reactivity and its interactions with biological targets. Pyrazin-2(1H)-ones are recognized for their structural versatility, enabling diverse pharmacological activities such as kinase inhibition , anti-inflammatory effects , and adenosine receptor antagonism . The synthesis of this compound is typically achieved via condensation reactions or multicomponent Ugi-based methodologies, which allow for efficient functionalization of the pyrazinone scaffold .

Properties

CAS No.

88066-91-5

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-11(14)13-7-6-12-10/h2-7H,1H3,(H,13,14)

InChI Key

AUESALVYBBUILD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. withdrawing groups : The 4-methoxy group enhances solubility compared to halogenated analogs (e.g., 4-Cl) but may reduce binding affinity in certain targets due to reduced electrophilicity .
  • N1 substitution : Alkylation (e.g., ethyl or isobutyl at N1) increases lipophilicity and may improve blood-brain barrier penetration, as seen in PDE5 inhibitors .

Kinase Inhibition

  • Computational studies suggest strong PDGFRβ binding due to optimal π-π stacking with the trimethoxyphenyl moiety .
  • 3-(3-Trifluoromethylphenyl)pyrazin-2(1H)-one : Exhibits higher PDGFRβ inhibition (IC₅₀ ~0.5 µM) than the methoxy analog, likely due to enhanced hydrophobic interactions with the kinase pocket .

Receptor Antagonism

  • A3 Adenosine Receptor (A3AR): 3-(4-Chlorophenyl) derivatives show moderate antagonism (Ki = 386 nM) , while methoxy-substituted analogs are less potent, indicating that electron-withdrawing groups favor A3AR binding.

Anti-inflammatory Activity

  • 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives: Exhibit prostaglandin inhibition comparable to celecoxib, with low ulcerogenicity (UI = 2.10–4.27) . This highlights the synergistic effect of combining pyrazinone with methoxyphenyl groups for safety and efficacy.

Contradictions and Limitations

  • Potency vs. Selectivity : While 3-(4-methoxyphenyl)pyrazin-2(1H)-one shows promise in kinase inhibition, its A3AR antagonism is inferior to chloro-substituted analogs .
  • Synthetic Challenges : Methoxy groups may complicate purification due to increased polarity, whereas halogenated analogs (e.g., 4-Cl) often crystallize more readily .

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